3-(4-Isopropoxyphenyl)propanoic acid
Overview
Description
3-(4-Isopropoxyphenyl)propanoic acid: is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a propanoic acid group attached to a phenyl ring, which is further substituted with an isopropoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(4-Isopropoxyphenyl)propanoic acid typically begins with commercially available 4-isopropoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and efficient recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Isopropoxyphenyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), or sulfonating agents (SO3/H2SO4).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro, halogen, or sulfonic acid groups on the phenyl ring.
Scientific Research Applications
Chemistry: 3-(4-Isopropoxyphenyl)propanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to study the effects of phenylpropanoic acid derivatives on cellular processes. It is also investigated for its potential as a bioactive molecule with anti-inflammatory or antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its unique chemical structure imparts desirable properties to these materials, such as improved stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Alternatively, it may modulate the activity of nuclear receptors, influencing gene expression and cellular responses.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar structure with a methoxy group instead of an isopropoxy group.
3-(4-Ethoxyphenyl)propanoic acid: Similar structure with an ethoxy group instead of an isopropoxy group.
3-(4-Butoxyphenyl)propanoic acid: Similar structure with a butoxy group instead of an isopropoxy group.
Uniqueness: 3-(4-Isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and physicochemical characteristics, making it a valuable compound for various applications.
Biological Activity
3-(4-Isopropoxyphenyl)propanoic acid, also known as 2-Hydroxy-3-(4-isopropoxyphenyl)propanoic acid, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₄O₃
- Molecular Weight : 288.39 g/mol
- Melting Point : Approximately 165-168 °C
- Boiling Point : Approximately 414.4 °C
The compound features a propanoic acid backbone with a para-substituted isopropoxy group on the phenyl ring, which influences its biological properties and interactions with various biological systems.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Its structure allows it to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases.
2. Antioxidant Activity
The compound has demonstrated antioxidant properties, likely attributed to its phenolic structure. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.
3. Interaction with Gut Microbiota
Recent studies have explored the interaction of this compound with gut microbiota, particularly its role in metabolic regulation through receptors like GPR41 and GPR43. These receptors are involved in short-chain fatty acid signaling pathways, which are essential for maintaining gut health and metabolic homeostasis.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : It may modulate the activity of various receptors involved in metabolic regulation and inflammation.
- Gene Expression Regulation : The compound has been shown to influence the expression of genes related to lipid metabolism and inflammatory responses.
- Radical Scavenging : Its ability to donate electrons allows it to neutralize free radicals, reducing oxidative stress .
Case Study 1: Antioxidant Efficacy
A study evaluating the antioxidant activity of various phenolic compounds found that this compound exhibited a significant reduction in DPPH radical levels, indicating strong scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Metabolic Health Impact
In animal models, administration of this compound resulted in improved metabolic profiles, including reduced fasting glucose levels and enhanced lipid metabolism. These effects suggest potential applications in managing metabolic disorders such as obesity and type 2 diabetes .
Comparative Analysis with Similar Compounds
Compound Name | Structural Feature | Notable Activity |
---|---|---|
2-Hydroxy-3-(4-hydroxyphenyl)propanoic Acid | Hydroxyl group | Strong antioxidant |
2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid | Methoxy group | Neuroprotective effects |
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid | Hydroxycinnamic derivative | Antidiabetic and anticancer activities |
This comparison highlights the unique substitution pattern of this compound, which may confer distinct biological activities compared to structurally similar compounds.
Future Directions
Research into this compound is ongoing, with particular interest in its potential therapeutic applications in metabolic disorders and chronic inflammatory conditions. Further studies are needed to elucidate its mechanisms of action fully and assess its safety profile for clinical use.
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7,9H,5,8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSXOGLLGCFBNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79669-11-7 | |
Record name | 3-[4-(propan-2-yloxy)phenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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